molecular formula C15H11ClF3N5O3 B2471505 N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(5-cyano-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetamide CAS No. 2058443-19-7

N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(5-cyano-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetamide

Cat. No.: B2471505
CAS No.: 2058443-19-7
M. Wt: 401.73
InChI Key: XHTCRPYTLOHPRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(5-cyano-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetamide is a structurally complex acetamide derivative. Its core consists of two key moieties:

A 3-chloro-5-(trifluoromethyl)pyridinylmethyl group, which introduces steric bulk and electron-withdrawing properties via the chloro and trifluoromethyl substituents.

Properties

IUPAC Name

N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2-(5-cyano-6-methyl-2,4-dioxopyrimidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF3N5O3/c1-7-9(3-20)13(26)23-14(27)24(7)6-12(25)22-5-11-10(16)2-8(4-21-11)15(17,18)19/h2,4H,5-6H2,1H3,(H,22,25)(H,23,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHTCRPYTLOHPRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1CC(=O)NCC2=C(C=C(C=N2)C(F)(F)F)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF3N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(5-cyano-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C18H17ClF3N4O3\text{C}_{18}\text{H}_{17}\text{ClF}_3\text{N}_4\text{O}_3

Biological Activity Overview

This compound exhibits a range of biological activities primarily due to its interactions with various biological targets. Notably, it has been studied for its potential anti-cancer and antimicrobial properties.

Anticancer Activity

Research indicates that compounds with similar structural motifs have shown promising anticancer activity. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation and survival.

Case Study:
In a study examining pyridopyrimidine derivatives, several compounds demonstrated significant cytotoxic effects against various cancer cell lines. The presence of the trifluoromethyl group was correlated with enhanced potency due to increased lipophilicity and altered electronic properties, facilitating better interaction with biological targets .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar derivatives have shown effectiveness against a range of bacterial strains.

Case Study:
A study on Schiff base derivatives indicated that modifications in the pyridine structure could lead to enhanced antibacterial activity against pathogens such as E. coli and Staphylococcus aureus. The mechanism of action typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition: Compounds similar in structure have been shown to inhibit enzymes critical for tumor growth and bacterial survival.
  • Cell Cycle Arrest: Certain derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Biofilm Disruption: Some studies suggest that this compound may disrupt biofilm formation in bacteria, enhancing its antimicrobial efficacy .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityTargetReference
Pyrido[2,3-d]pyrimidineAnticancerDihydrofolate reductase
N6-methyl-N6-[3-(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidineAntibacterialVarious bacterial enzymes
6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidineKinase inhibitionTyrosine kinase

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have indicated that compounds similar to N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(5-cyano-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetamide exhibit significant anti-inflammatory properties. Molecular docking studies suggest that this compound may act as a 5-lipoxygenase (5-LOX) inhibitor. The inhibition of this enzyme is crucial as it plays a significant role in inflammatory processes and the production of leukotrienes, which are mediators of inflammation .

Anticancer Properties

The compound has shown promise in anticancer research. It has been tested for cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have demonstrated effective inhibition of cell proliferation in breast cancer cell lines (MCF-7 and MDA-MB 231). The mechanism of action often involves the induction of apoptosis and cell cycle arrest .

Case Study 1: Inhibition of Cancer Cell Growth

A study investigated the cytotoxic effects of a structurally related compound on multiple breast cancer cell lines. The results indicated an IC₅₀ value ranging from 27.7 to 39.2 µM against cancerous cells while showing minimal toxicity to normal cells (IC₅₀ > 100 µM). This highlights the potential therapeutic window for compounds related to this compound in targeted cancer therapies .

Case Study 2: Molecular Docking Studies

In silico studies using molecular docking techniques have been employed to evaluate the binding affinity of this compound to various targets involved in inflammatory pathways. These studies suggest that the compound can effectively bind to and inhibit key enzymes involved in the inflammatory response .

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name / ID Core Structure Substituents Pharmacological Notes Evidence ID
Target Compound Pyridinylmethyl + tetrahydropyrimidinone -Cl, -CF₃ (pyridine); -CN, -CH₃ (pyrimidinone) Hypothesized enhanced H-bonding and lipophilicity
N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[[5-(4-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide Pyridinylmethyl + triazole -Cl, -CF₃ (pyridine); -F-phenyl (triazole) Likely targets enzymes via triazole sulfanyl interactions
Acetamide,N-(6-amino-1,2,3,4-tetrahydro-1-methyl-2,4-dioxo-5-pyrimidinyl)-2-hydroxy Tetrahydropyrimidinone -NH₂, -OH (pyrimidinone) Amino and hydroxy groups may improve solubility but reduce membrane permeability
N-(2-chloro-5-fluorophenyl)-2-[3-isobutyl-2,4-dioxo-thieno[3,2-d]pyrimidin-1-yl]acetamide Thienopyrimidinone -Cl, -F (phenyl); isobutyl (thienopyrimidine) Thienopyrimidinone core may enhance π-π stacking in hydrophobic pockets

Pharmacological Implications

Electron-Withdrawing Substituents

  • The 3-chloro-5-(trifluoromethyl)pyridine moiety in the target compound is shared with compounds like N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[[5-(4-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide . The -CF₃ group increases lipophilicity and metabolic stability, while the -Cl substituent may enhance target binding via halogen bonding.

Tetrahydropyrimidinone vs. Thienopyrimidinone

  • Replacing the tetrahydropyrimidinone in the target with a thienopyrimidinone (as in ) introduces sulfur, which could alter redox properties or metal-binding capacity. The cyano group in the target may improve hydrogen-bonding interactions compared to hydroxy or amino groups in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.